molecular formula C21H16O5 B14281655 Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate CAS No. 136205-88-4

Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate

Cat. No.: B14281655
CAS No.: 136205-88-4
M. Wt: 348.3 g/mol
InChI Key: XKCJYOACZDHRBU-UHFFFAOYSA-N
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Description

Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C21H16O5. It is a derivative of xanthene, a yellow organic heterocyclic compound. This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoate ester. It has a molecular weight of 348.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate typically involves the reaction of fluorescein with methanol in the presence of sulfuric acid. The reaction mixture is refluxed for several hours, followed by the removal of excess alcohol and cooling. The residue is then poured into water and separated .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.

    Biology: Employed in fluorescence microscopy and as a fluorescent probe.

    Medicine: Investigated for its potential anti-cancer properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate involves its interaction with cellular components. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is unique due to its specific substitution pattern on the xanthene core, which imparts distinct chemical and physical properties. Its dual hydroxy groups enhance its reactivity and fluorescence, making it valuable in various applications .

Properties

CAS No.

136205-88-4

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate

InChI

InChI=1S/C21H16O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20,22-23H,1H3

InChI Key

XKCJYOACZDHRBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O

Origin of Product

United States

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